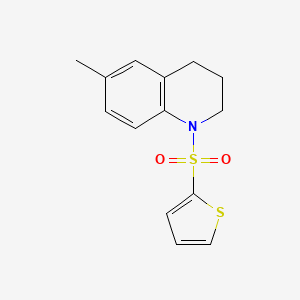

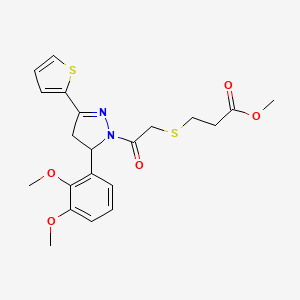

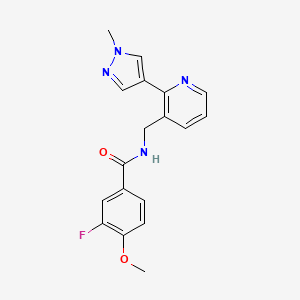

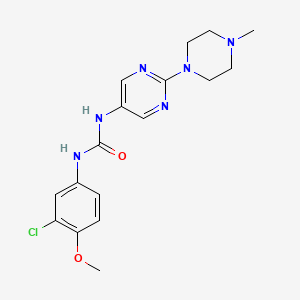

1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that is widely used in scientific research. This compound is also known as P7C3 and is a member of the tetrahydroisoquinoline family of compounds. P7C3 has been found to have neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

TRPM8 Channel Receptor Antagonist and Antiprostate Cancer Agent

Tetrahydroisoquinoline derivatives, including those with embedded urea functions, have been identified as selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. They exhibit potential in treating prostate cancer, as TRPM8 inhibition reduces proliferation in tumor cells but not in nontumor prostate cells. This suggests that their activity against prostate cancer is linked to TRPM8 inhibition (De Petrocellis et al., 2016).

Self-assembly of Molecular Devices

Cyclodextrin complexes with certain stilbenes, including those with urea-linked cyclodextrin, demonstrate the ability to function as molecular devices. These complexes undergo photoisomerization, which can be manipulated for the development of molecular devices (Lock et al., 2004).

Dopamine Uptake Inhibition and Antidepressant Action

Certain tetrahydroisoquinoline derivatives, particularly those with an attached ureido group to the isoquinoline skeleton, show marked antidepressant action. These compounds are noted for their potential in inhibiting dopamine uptake and possessing dopaminomimetic properties, which are important for their antidepressant effects (Zára-Kaczián et al., 1986).

Synthesis of Enantiomerically Pure Dihydroisoquinolines

A novel asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed. This involves diastereoselective addition of homochiral acetals to imines, leading to the formation of enantiomerically pure dihydroisoquinolines. This process is significant for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1999).

Novel Anion Receptor

A urea-based compound forms a solution-stable complex with copper(I), which acts as an anion receptor in aprotic media. This receptor, due to its unique geometric arrangement, can bind anions with high affinity, demonstrating potential in anion complexation (Amendola et al., 2006).

Synthesis of Pyrimidine-Annulated Heterocycles

A synthesis method for pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones has been developed. This method involves the intramolecular addition of aryl radicals to the uracil ring, which is crucial in the synthesis of heterocyclic compounds with potential pharmacological applications (Majumdar & Mukhopadhyay, 2003).

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-5-14-29-21-10-8-19(9-11-21)24-23(28)25-20-7-6-17-12-13-26(22(27)4-2)16-18(17)15-20/h6-11,15H,3-5,12-14,16H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGLGVDUWDWIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)

![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)